molecular formula C18H24N2O5S B2858708 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034608-81-4

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2858708
CAS No.: 2034608-81-4
M. Wt: 380.46
InChI Key: NPCHYLMESUMJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a potent and selective inhibitor of the transforming growth factor-beta type I receptor (TGF-βR1), also known as Activin Receptor-Like Kinase 5 (ALK5). This compound functions by specifically targeting the ATP-binding pocket of ALK5, thereby blocking the phosphorylation of downstream Smad proteins (Smad2/3) . The TGF-β signaling pathway is a critical mediator of epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis, and in the pathogenesis of fibrotic diseases . Consequently, this inhibitor is a valuable research tool for investigating the mechanistic roles of TGF-β signaling in cellular models of fibrosis, tumor cell invasion, and immunosuppression within the tumor microenvironment . Its application facilitates the dissection of this complex pathway and aids in the preclinical evaluation of therapeutic strategies aimed at oncogenesis and tissue remodeling.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-24-17(16-11-14-5-3-4-6-15(14)25-16)12-19-18(21)13-7-9-20(10-8-13)26(2,22)23/h3-6,11,13,17H,7-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCHYLMESUMJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1CCN(CC1)S(=O)(=O)C)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates a benzofuran moiety, a piperidine ring, and a methylsulfonyl group. The molecular formula is C18H24N2O4S, with a molecular weight of approximately 368.46 g/mol. The presence of these functional groups is crucial for its biological activity, particularly in modulating various biochemical pathways.

Research indicates that the compound exhibits multiple mechanisms of action:

  • NLRP3 Inhibition : It has been identified as a potential inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory responses. In vitro studies demonstrated that it can significantly reduce IL-1β release in LPS/ATP-stimulated macrophages, indicating its anti-inflammatory properties .
  • Enzyme Inhibition : The compound may also act as an inhibitor for various enzymes linked to disease processes, including acetylcholinesterase and urease. These activities suggest potential applications in treating neurodegenerative diseases and infections .
  • Antioxidant Activity : Preliminary studies have shown that compounds with similar structures exhibit antioxidant properties, which can contribute to their therapeutic effects by reducing oxidative stress in cells.

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound and related compounds:

Activity Tested Concentration (µM) Inhibition (%) Reference
IL-1β Release1019.4
Pyroptosis5029.1
Acetylcholinesterase Inhibition10Moderate
Urease InhibitionVariesStrong

Case Studies

Several studies have explored the biological activity of related compounds or analogs:

  • Study on Anti-inflammatory Effects : A study demonstrated that similar benzofuran derivatives effectively inhibited the NLRP3 inflammasome, leading to reduced inflammatory cytokine production in macrophages . This suggests that the target compound may share these beneficial effects.
  • Enzyme Inhibition Research : Another investigation into piperidine derivatives found strong inhibitory effects against acetylcholinesterase and urease, suggesting potential for treating conditions such as Alzheimer's disease and urinary tract infections .

Comparison with Similar Compounds

Structural Analogues with Piperidine-4-Carboxamide Cores

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target/Activity Synthesis Yield (If Reported)
Target Compound C₁₉H₂₄N₂O₅S 416.47 Benzofuran-2-yl, 2-methoxyethyl, methylsulfonyl Not explicitly stated in evidence N/A
4-((3',5'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-1-(2-methoxyacetyl)-N-(2-methoxyethyl)piperidine-4-carboxamide C₂₅H₂₈Cl₂N₂O₄ 493.42 Biphenyl, methoxyacetyl Molecular glue (protein-protein interaction modulation) 91% (preparatory HPLC)
1-(2-Methoxyethyl)piperidine-4-carboxamide C₉H₁₈N₂O₂ 186.26 2-Methoxyethyl Building block for drug design N/A
Goxalapladib (CAS-412950-27-7) C₄₀H₃₉F₅N₄O₃ 718.80 Trifluoromethyl, difluorophenyl, naphthyridine Atherosclerosis treatment N/A
4-(4-(4-(3,5-Dimethylpiperazine-1-Carbonyl)piperidin-1-yl)phenylsulfonyl)-N-Hydroxy-1-(2-Methoxyethyl)piperidine-4-carboxamide C₂₈H₄₂N₆O₇S 614.74 Sulfonyl, hydroxy, dimethylpiperazine MMP2/MMP13 inhibition N/A

Key Differences in Substituents and Properties

Benzofuran vs. This may enhance binding to aromatic-rich enzyme pockets .

Methylsulfonyl vs. Other Electron-Withdrawing Groups :

  • The methylsulfonyl group in the target compound is more polar than the trifluoromethyl group in Goxalapladib or the acetyl group in ’s compound . This could reduce lipophilicity (clogP) compared to Goxalapladib (predicted clogP: ~5.0 vs. ~7.0) .

2-Methoxyethyl Chain :

  • Present in both the target compound and ’s building block, this group likely improves aqueous solubility compared to bulkier substituents like tert-butyl in .

Preparation Methods

Cyclization of 2-Substituted Phenols

A common method involves cyclizing 2-hydroxyacetophenone derivatives. For example, 2-hydroxy-5-nitroacetophenone can undergo cyclization with ethyl bromoacetate in the presence of potassium carbonate to form 2-carbethoxybenzofuran. Subsequent hydrolysis and decarboxylation yield 2-methylbenzofuran, which can be further functionalized. The patent US20130046103A1 highlights similar cyclization strategies for generating 2-butylbenzofuran intermediates.

Palladium-Catalyzed Coupling

Cross-coupling reactions, such as Suzuki-Miyaura coupling between halogenated benzofurans and boronic acids, enable precise functionalization. For instance, 2-bromobenzofuran can react with a methoxyethyl boronic ester to introduce the 2-methoxyethyl side chain.

Introduction of the 2-Methoxyethyl Side Chain

The 2-methoxyethyl group is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution

2-Chloroethyl benzofuran derivatives react with sodium methoxide in dimethylformamide (DMF) to form the methoxyethyl substituent. This method is noted for high yields (>80%) under mild conditions (60°C, 12 hr).

Reductive Amination

A ketone intermediate, such as 2-(benzofuran-2-yl)acetaldehyde, can undergo reductive amination with methylamine in the presence of sodium cyanoborohydride. This approach is advantageous for controlling stereochemistry.

Synthesis of 1-(Methylsulfonyl)Piperidine-4-Carboxamide

The piperidine carboxamide core is constructed through cyclization and sulfonylation.

Piperidine Ring Formation

Gabriel synthesis using phthalimide-protected amines is a classical route. Alternatively, cyclization of 1,5-diaminopentane with acryloyl chloride forms the piperidine ring, followed by oxidation to the carboxamide.

Sulfonylation

Methanesulfonyl chloride reacts with the piperidine amine in dichloroethane using triethylamine as a base. The patent US20130046103A1 reports yields exceeding 90% for analogous sulfonylation reactions.

Final Assembly via Amide Coupling

The benzofuran-methoxyethylamine and piperidine carboxamide fragments are coupled using carbodiimide reagents.

Activation of the Carboxylic Acid

Piperidine-4-carboxylic acid is activated with ethyl chloroformate or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a reactive intermediate.

Amide Bond Formation

The activated acid reacts with 2-(benzofuran-2-yl)-2-methoxyethylamine in tetrahydrofuran (THF) at 0–5°C. Yields range from 70–85%, with purification via column chromatography.

Analytical and Optimization Data

Table 1: Comparative Yields for Key Steps

Step Method Yield (%) Conditions
Benzofuran cyclization K2CO3-mediated cyclization 78 120°C, 6 hr
Methoxyethylation Nucleophilic substitution 82 NaOMe, DMF, 60°C
Sulfonylation Methanesulfonyl chloride 92 Et3N, DCE, rt
Amide coupling EDC/HOBt 85 THF, 0°C

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents on the benzofuran ring reduce coupling efficiency. Using microwave-assisted synthesis improves reaction kinetics.
  • Regioselectivity : Directed ortho-metalation (DoM) ensures precise functionalization of the benzofuran core.
  • Purity Concerns : One-pot syntheses, as described in US20130046103A1, minimize intermediate isolation and improve overall yield.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide?

Answer:
The synthesis typically involves a multi-step approach:

Core Formation : Construct the benzofuran ring via cyclization of substituted phenols with appropriate reagents (e.g., via Claisen rearrangement or acid-catalyzed cyclization).

Piperidine Modification : Introduce the methylsulfonyl group to the piperidine ring using sulfonylation agents like methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

Coupling Reactions : Link the benzofuran-methoxyethyl moiety to the modified piperidine via amide bond formation, often employing carbodiimide coupling agents (e.g., EDC/HOBt).
Microwave-assisted synthesis can enhance reaction efficiency, as demonstrated for structurally related benzofuran-piperidine derivatives .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
Key optimization parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while toluene is preferred for high-temperature reactions to avoid side products .
  • Catalysts : Use palladium catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) and phase-transfer catalysts for biphasic reactions.
  • Temperature Control : Lower temperatures (0–5°C) during sulfonylation minimize byproduct formation, while microwave heating (80–120°C) accelerates amide coupling .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures ≥95% purity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm structural integrity (e.g., benzofuran protons at δ 6.8–7.5 ppm, piperidine methylsulfonyl at δ 3.1–3.3 ppm) .
  • HPLC-MS : Determines purity (>95%) and molecular weight (e.g., [M+H]+^+ at m/z calculated for C20_{20}H25_{25}N2_2O5_5S: 429.15) .
  • FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretch at 1150–1300 cm1^{-1}, amide C=O at 1650 cm1^{-1}).

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:
X-ray crystallography provides:

  • Bond Lengths/Angles : Confirms spatial arrangement of the benzofuran and piperidine moieties (e.g., C–S bond lengths in methylsulfonyl: ~1.76–1.82 Å) .
  • Torsional Angles : Reveals conformational flexibility of the methoxyethyl linker, critical for docking studies.
  • Packing Interactions : Identifies hydrogen-bonding networks (e.g., amide N–H···O=S interactions) influencing stability .

Biological Activity: What in vitro assays are suitable for evaluating its therapeutic potential?

Answer:

  • Enzyme Inhibition : Screen against serine proteases (e.g., trypsin-like enzymes) using fluorogenic substrates (IC50_{50} determination) .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., dopamine D2/D3 receptors, given structural similarity to piperazine-based ligands) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced: How do substituents on the benzofuran ring influence bioactivity?

Answer:
Structure-activity relationship (SAR) studies reveal:

Substituent Biological Effect Source
2-Methoxy Enhances metabolic stability
5-Bromo Increases cytotoxicity (IC50_{50} ↓ 30%)
Unsubstituted Reduces receptor binding affinity
Electron-withdrawing groups (e.g., -Br) improve membrane permeability, while methoxy groups reduce oxidative degradation .

Data Contradiction: How can discrepancies in reported biological activities be resolved?

Answer:
Discrepancies often arise from:

  • Purity Variability : Impurities >5% skew IC50_{50} values; enforce HPLC purity thresholds ≥98% .
  • Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and temperature (25°C vs. 37°C) across studies .
  • Cell Line Heterogeneity : Use isogenic cell lines and validate via Western blotting for target expression .

Advanced: What computational methods support the design of derivatives with improved activity?

Answer:

  • Molecular Docking : Predict binding modes to targets (e.g., protease active sites) using AutoDock Vina .
  • QSAR Modeling : Relate logP and topological polar surface area (TPSA) to bioavailability .
  • MD Simulations : Assess conformational stability of the methoxyethyl linker in aqueous environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.